Cas no 876-53-9 (1,3-Dibromoadamantane)

1,3-Dibromoadamantane structure
1,3-Dibromoadamantane structure
Nome do Produto:1,3-Dibromoadamantane
N.o CAS:876-53-9
MF:C10H14Br2
MW:294.026161670685
MDL:MFCD00077218
CID:40165
PubChem ID:265790

1,3-Dibromoadamantane Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3-Dibromoadamantane
    • Dibromoadamantane
    • 1,3-Dibrom-adamantan
    • 1,3-dibromo-adamantane
    • 3-dibromo adamantane
    • Adamantane,3-dibromo
    • Tricyclo[3.3.1.13,7]decane, 1,3-dibromo-
    • 1,3-Dibromo adamantane
    • 1,3-Dibromotricyclo[3.3.1.1(3,7)]decane
    • HLWZKLMEOVIWRK-UHFFFAOYSA-N
    • NSC102289
    • Adamantane,3-dibromo-
    • PubChem20513
    • Maybridge1_002445
    • NCIOpen2_007028
    • 1,3-bis(bromanyl)adamantane
    • KSC658Q2D
    • DivK1c_001197
    • HMS548H03
    • EBD3122
    • 1,3-Dibromotricyclo[3.3.1.13,7]decane (ACI)
    • Adamantane, 1,3-dibromo- (6CI, 7CI, 8CI)
    • 1,3-Bromoadamantane
    • NSC 102289
    • AC-16072
    • F15415
    • MFCD00077218
    • F0020-1645
    • EU-0000287
    • 3KFH6285GK
    • DTXSID90295483
    • SCHEMBL18028883
    • ALBB-013854
    • tricyclo[3.3.1.1~3,7~]decane, 1,3-dibromo-
    • SCHEMBL548532
    • SCHEMBL18028703
    • 1,3-Dibromoadamantane, 99%
    • 1,3-Dibromotricyclo[3.3.1.13,7]decane
    • NSC-102289
    • DTXCID80246621
    • CDS1_000157
    • W-203996
    • 1,3-Dibromoadamantane (purified by sublimation)
    • AS-14273
    • Tricyclo[3.3.1.13, 1,3-dibromo-
    • SY052494
    • FS-4074
    • AKOS000124968
    • CS-0155454
    • D5654
    • D2480
    • 876-53-9
    • EN300-99195
    • AKOS034830328
    • MDL: MFCD00077218
    • Inchi: 1S/C10H14Br2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2
    • Chave InChI: HLWZKLMEOVIWRK-UHFFFAOYSA-N
    • SMILES: BrC12CC3(CC(CC(C3)C1)C2)Br

Propriedades Computadas

  • Massa Exacta: 291.94600
  • Massa monoisotópica: 291.946
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 190
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 3.7
  • Superfície polar topológica: 0

Propriedades Experimentais

  • Cor/Forma: White crystals
  • Densidade: 1.864
  • Ponto de Fusão: 108-110 °C (lit.)
  • Ponto de ebulição: 287.6°C at 760 mmHg
  • Ponto de Flash: 145.4 °C
  • Índice de Refracção: 1.651
  • PSA: 0.00000
  • LogP: 3.86760
  • Solubilidade: Not determined

1,3-Dibromoadamantane Informações de segurança

1,3-Dibromoadamantane Dados aduaneiros

  • CÓDIGO SH:2903890090
  • Dados aduaneiros:

    China Customs Code:

    2903890090

    Overview:

    2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1,3-Dibromoadamantane Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Apollo Scientific
OR315789-25g
1,3-Dibromoadamantane
876-53-9 98+%
25g
£41.00 2025-02-19
Enamine
EN300-99195-0.5g
1,3-dibromoadamantane
876-53-9 95.0%
0.5g
$19.0 2025-03-21
Enamine
EN300-99195-10.0g
1,3-dibromoadamantane
876-53-9 95.0%
10.0g
$27.0 2025-03-21
Enamine
EN300-99195-5.0g
1,3-dibromoadamantane
876-53-9 95.0%
5.0g
$21.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D2480-5g
1,3-Dibromoadamantane
876-53-9 97.0%(GC)
5g
¥290.0 2022-05-30
TRC
D422875-2g
1,3-Dibromoadamantane
876-53-9
2g
$ 75.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155459-1g
1,3-Dibromoadamantane
876-53-9 >97.0%(GC)
1g
¥67.90 2023-09-03
Chemenu
CM255504-100g
1,3-Dibromoadamantane
876-53-9 97%
100g
$112 2021-08-04
Enamine
EN300-99195-1.0g
1,3-dibromoadamantane
876-53-9 95.0%
1.0g
$19.0 2025-03-21
TRC
D422875-50g
1,3-Dibromoadamantane
876-53-9
50g
$ 445.00 2022-06-05

1,3-Dibromoadamantane Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Iodine bromide (IBr) Solvents: Carbon tetrachloride
Referência
On the mechanism of liquid-phase halogenation of adamantane derivatives
Yurchenko, A. G.; et al, Tetrahedron Letters, 1986, 27(12), 1399-402

Synthetic Routes 2

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Referência
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Bromine Catalysts: Aluminum chloride ;  2 h, reflux; 16 h, rt
Referência
3-(1-Adamantyl)furazans
Sheremetev, A. B.; et al, Chemistry of Heterocyclic Compounds (New York, 2013, 49(9), 1358-1369

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Carbon tetrabromide ,  Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
Referência
Selective C-H activation of aliphatic hydrocarbons under phase-transfer conditions
Schreiner, Peter R.; et al, Angewandte Chemie, 1998, 37, 1895-1897

Synthetic Routes 5

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Referência
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Routes 6

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Referência
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Carbon tetrabromide ,  Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
Referência
Selective C-H activation of aliphatic hydrocarbons under phase-transfer conditions
Schreiner, Peter R.; et al, Angewandte Chemie, 1998, 37, 1895-1897

Synthetic Routes 8

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Referência
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Carbon tetrabromide Catalysts: Iron(III) acetylacetonate Solvents: Hexane ;  2 h, 80 °C
Referência
Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds
Khusnutdinov, R. I.; et al, Russian Journal of Organic Chemistry, 2015, 51(2), 184-187

Synthetic Routes 10

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Referência
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Iron ,  Bromine ;  2 h, reflux
Referência
Preparation of 1,3-adamantanedicarboxylic acid
Hu, Xiao-chun; et al, Zhejiang Shifan Daxue Xuebao, 2004, 27(2), 152-154

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Iodobenzene diacetate ,  Potassium bromide ,  Oxygen Solvents: (Trifluoromethyl)benzene ;  17 - 22 h, 25 °C
Referência
Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents
Watanabe, Ayumi; et al, Organic Process Research & Development, 2020, 24(7), 1328-1334

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Chlorodimethylsilane
2.1 -
Referência
Preparation of 1-silyl- and 1,3-disilyladamantanes
Pai, Yi Ming; et al, Journal of Organometallic Chemistry, 1984, 270(3), 271-5

Synthetic Routes 14

Condições de reacção
Referência
Selective dibromination of adamantane
Dovgan, N. L.; et al, Vestnik Kievskogo Politekhnicheskogo Instituta, 1979, 16, 20-2

Synthetic Routes 15

Condições de reacção
Referência
Investigations on transition-state geometry in the aldol condensation.
Denmark, Scott E.; et al, Journal of the American Chemical Society, 1991, 113(6), 2177-94

Synthetic Routes 16

Condições de reacção
Referência
Thermolysis of N,N-dihalo derivatives of bridgehead and neopentylamines to the corresponding halides
Roberts, John T.; et al, Journal of Organic Chemistry, 1980, 45(26), 5239-43

Synthetic Routes 17

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Referência
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Chlorodimethylsilane
2.1 -
Referência
Preparation of 1-silyl- and 1,3-disilyladamantanes
Pai, Yi Ming; et al, Journal of Organometallic Chemistry, 1984, 270(3), 271-5

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Alumina
2.1 -
Referência
Thermolysis of N,N-dihalo derivatives of bridgehead and neopentylamines to the corresponding halides
Roberts, John T.; et al, Journal of Organic Chemistry, 1980, 45(26), 5239-43

Synthetic Routes 20

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Referência
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Routes 21

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Referência
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Bromine ,  Aluminum bromide ,  Boron tribromide ;  90 min, rt → 85 °C; 85 °C → rt
1.2 Reagents: Sodium bisulfite Solvents: Dichloromethane ,  Water ;  cooled
Referência
3D Ruthenium Nanoparticle Covalent Assemblies from Polymantane Ligands for Confined Catalysis
Min, Yuanyuan; et al, Chemistry of Materials, 2020, 32(6), 2365-2378

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Trifluoroacetic anhydride ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  8 °C
1.2 < 15 °C; 2 h, 15 °C; 1 h, reflux
2.1 Reagents: Bromine Catalysts: Aluminum chloride ;  2 h, reflux; 16 h, rt
Referência
3-(1-Adamantyl)furazans
Sheremetev, A. B.; et al, Chemistry of Heterocyclic Compounds (New York, 2013, 49(9), 1358-1369

1,3-Dibromoadamantane Raw materials

1,3-Dibromoadamantane Preparation Products

1,3-Dibromoadamantane Literatura Relacionada

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Amadis Chemical Company Limited
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